(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

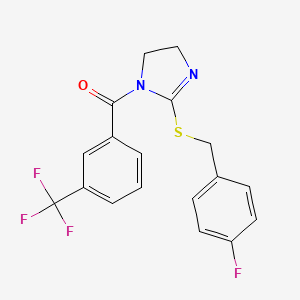

This compound features a 4,5-dihydroimidazole core substituted with a 4-fluorobenzylthio group at position 2 and a 3-(trifluoromethyl)phenyl methanone moiety at position 1. The 4-fluorobenzylthio group contributes electron-withdrawing properties and lipophilicity, while the 3-(trifluoromethyl)phenyl group further enhances metabolic stability and binding affinity through hydrophobic interactions . Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-15-6-4-12(5-7-15)11-26-17-23-8-9-24(17)16(25)13-2-1-3-14(10-13)18(20,21)22/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRRRDGKWHYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14F4N2S

- Molecular Weight : 334.34 g/mol

- CAS Number : 1094031-65-8

The compound features an imidazole ring, a thioether linkage, and a trifluoromethyl phenyl group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The imidazole moiety is known for its ability to coordinate with metal ions, which can modulate enzyme activities. Additionally, the presence of the thioether group may enhance binding affinity to biological targets by providing unique electronic properties.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its structural features allow it to interact with cellular pathways involved in cancer progression. For example, imidazole derivatives have been linked to the inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. Such inhibition could provide therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

These studies highlight the promising nature of imidazole-containing compounds in drug discovery.

Scientific Research Applications

Basic Information

- IUPAC Name : (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Molecular Formula : C17H14F3N2OS

- Molecular Weight : 332.37 g/mol

- CAS Number : 851865-05-9

Structural Representation

The structural representation of the compound can be described as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HEPG2 (liver cancer)

Antimicrobial Activity

The thioether group present in the compound enhances its antimicrobial properties. It has been evaluated against several bacterial strains:

- Target Bacteria :

- Staphylococcus aureus

- Escherichia coli

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and bacterial resistance.

Anticancer Activity Study

A study published in a peer-reviewed journal reported that derivatives similar to this compound exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than standard chemotherapeutics like doxorubicin.

Antimicrobial Efficacy Study

Research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains.

Molecular Docking Studies

Detailed molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related derivatives:

Key Observations :

- Ring Saturation : The dihydroimidazole core in the target compound and may offer enhanced solubility compared to fully aromatic imidazoles .

- Substituent Effects : Replacement of the 4-nitrophenyl group in with 3-(trifluoromethyl)phenyl in the target compound reduces electron-withdrawing effects but increases hydrophobicity.

- Functional Group Diversity : Sulfonyl groups in triazole derivatives confer higher polarity compared to thioethers in the target compound.

Physicochemical Properties

- IR Spectroscopy :

- Solubility : The 4-fluorobenzylthio group enhances lipid solubility compared to sulfonyl-containing triazoles , which are more polar.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonation, coupling, and purification. Key steps from include:

- Sulfonation and Coupling: Reacting intermediates (e.g., 2-aryl-1-(phenylsulfonyl)-1H-imidazole) with 3,4,5-trimethoxybenzoyl chloride in anhydrous THF at −78°C under nitrogen, followed by tert-butyllithium addition to facilitate nucleophilic acylation .

- Deprotection: Using tetrabutylammonium fluoride (TBAF) in THF to remove sulfonyl protecting groups, achieving ~80% yield after purification via flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization (water/methanol) .

- Optimization Tips: Control reaction temperatures rigorously (−78°C for lithiation), use anhydrous solvents, and optimize column chromatography gradients to reduce byproduct formation.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer: Combine orthogonal methods for robust characterization:

- NMR Spectroscopy: Use -, -, and -NMR to confirm substituent positions (e.g., trifluoromethyl and fluorobenzyl groups) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated in analogous imidazole derivatives (R factor ≤ 0.048) .

- HPLC-MS: Monitor purity (>97%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers design assays to evaluate this compound’s biological activity?

Methodological Answer:

- Target Selection: Prioritize kinases or receptors where imidazole derivatives show affinity (e.g., antiproliferative targets in ).

- In Vitro Assays: Use cell viability assays (e.g., MTT) at concentrations 1–50 μM, with positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) .

- Dose-Response Curves: Generate IC values using nonlinear regression (GraphPad Prism) across 3–5 replicates to ensure reproducibility.

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across similar compounds?

Methodological Answer:

- Structural Comparison: Map substituent effects using analogs (e.g., 4-fluorobenzyl vs. 4-chlorophenyl in ). Differences in logP or steric bulk may explain potency variations .

- Meta-Analysis: Cross-reference datasets from independent studies (e.g., antiproliferative IC values in vs. ) to identify outliers or assay-specific biases.

- Molecular Dynamics (MD): Simulate binding modes to receptors to assess how trifluoromethyl or thioether groups alter interaction energetics .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling: Use SwissADME or ADMETlab to estimate bioavailability (%ABS), CYP450 inhibition, and blood-brain barrier penetration based on logP (~3.5) and PSA (~75 Ų) .

- Docking Studies: Employ AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to prioritize substituents for synthetic modification .

Q. How can environmental stability and degradation pathways be systematically studied?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours, monitoring degradation via LC-MS. Fluorinated groups may enhance stability at acidic pH .

- Photodegradation: Expose to UV light (254 nm) in aqueous/organic solutions and identify byproducts (e.g., defluorination or thioether oxidation) using HRMS .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with varied substituents (e.g., replacing 4-fluorobenzyl with 4-methoxyphenyl as in ) .

- Biological Profiling: Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent electronegativity (Hammett σ values) with potency .

- 3D-QSAR: Build CoMFA/CoMSIA models using alignment-independent descriptors to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.